![molecular formula C20H25Cl2NO B1466629 3-[2-(2-Benzyl-4-chlorophenoxy)ethyl]piperidine hydrochloride CAS No. 1219982-89-4](/img/structure/B1466629.png)
3-[2-(2-Benzyl-4-chlorophenoxy)ethyl]piperidine hydrochloride
Overview
Description
3-[2-(2-Benzyl-4-chlorophenoxy)ethyl]piperidine hydrochloride, also known as BCPEP, is a synthetic compound used in laboratory experiments for a wide range of applications. It is an organic molecule with a molecular weight of 311.43 g/mol and a melting point of 122-123°C. BCPEP is a colorless crystalline solid that is soluble in water and organic solvents. It is commercially available as a salt, and can be synthesized in the laboratory using a variety of methods.
Scientific Research Applications
Cholinesterase Inhibition for Alzheimer’s Treatment
The benzyl-piperidine group, similar to that found in Donepezil, is crucial for the inhibition of cholinesterase receptors . This compound can bind effectively to the catalytic site of the AChE enzyme, interacting with key amino acids like Trp84, Trp279, Phe330, and Phe331. This interaction is vital for developing treatments for Alzheimer’s disease, where cholinesterase inhibitors play a significant role in managing symptoms by increasing the concentration of acetylcholine in the brain.
Synthesis of Receptor Agonists and Antagonists
This compound serves as a building block for synthesizing receptor agonists and antagonists . Its structural flexibility allows for the creation of various derivatives that can mimic or inhibit the action of neurotransmitters, which is essential for developing new medications for neurological disorders.
Organometallic Reactions and Cross-Coupling
The benzylic position of this compound is reactive and can undergo various organometallic reactions, including Suzuki and Stille cross-coupling . These reactions are fundamental in creating complex organic molecules, which can lead to the discovery of new drugs with potential therapeutic applications.
Free Radical Reactions
The compound’s structure allows for free radical reactions at the benzylic position, which can be used for halogenation or other modifications . This is particularly useful in medicinal chemistry for the diversification of pharmacophores and optimization of lead compounds.
Electrophilic Aromatic Substitution
While the compound itself may not undergo electrophilic aromatic substitution due to the presence of the electron-withdrawing chloro group, its derivatives could be designed to participate in such reactions . This can be exploited in drug design to introduce various substituents that can enhance drug-receptor interactions.
Cyclization Reactions
Piperidine derivatives, including this compound, can undergo cyclization reactions to form various ring systems . These reactions are important for the synthesis of cyclic compounds that are prevalent in many biologically active molecules.
Amination Reactions
Amination reactions are possible with this compound, leading to the formation of new amine derivatives . Amines are a common functional group in drugs, and their introduction can significantly alter the biological activity and solubility of compounds.
Hydrogenation and Annulation
The piperidine ring in the compound can be involved in hydrogenation and annulation reactions . These reactions are crucial for modifying the core structure of the compound to fine-tune its pharmacokinetic and pharmacodynamic properties.
Safety and Hazards
The safety and hazards associated with “3-[2-(2-Benzyl-4-chlorophenoxy)ethyl]piperidine hydrochloride” are not explicitly mentioned in the available literature. It is recommended to handle this compound with appropriate safety measures, including the use of personal protective equipment and working in a well-ventilated area .
properties
IUPAC Name |
3-[2-(2-benzyl-4-chlorophenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO.ClH/c21-19-8-9-20(23-12-10-17-7-4-11-22-15-17)18(14-19)13-16-5-2-1-3-6-16;/h1-3,5-6,8-9,14,17,22H,4,7,10-13,15H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTOGMRRTOGECW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOC2=C(C=C(C=C2)Cl)CC3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(2-Benzyl-4-chlorophenoxy)ethyl]piperidine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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